Ubiquinone Q9;CoQ9;Ubiquinone 9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

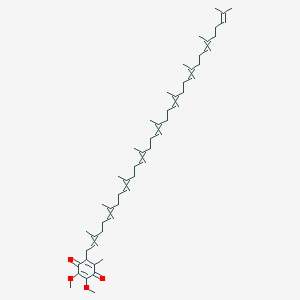

Ubiquinone Q9, also known as Coenzyme Q9 or Ubiquinone 9, is a lipid-soluble benzoquinone compound that plays a crucial role in the electron transport chain within mitochondria. It functions as an electron carrier, facilitating the transfer of electrons between membrane-bound respiratory dehydrogenases and oxidoreductases, ultimately contributing to ATP synthesis. Ubiquinone Q9 is found in various organisms, including bacteria, plants, and animals, and is essential for cellular respiration and energy production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ubiquinone Q9 involves several steps, starting from the precursor 4-hydroxybenzoate. The process includes prenylation, decarboxylation, and multiple hydroxylation and methylation reactions. The methyl groups for these reactions are derived from S-adenosylmethionine. The prenyl side chain is formed by the mevalonate pathway in eukaryotes and the non-mevalonate pathway in prokaryotes .

Industrial Production Methods

Industrial production of Ubiquinone Q9 typically involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are optimized to produce high yields of Ubiquinone Q9 through fermentation processes, followed by extraction and purification steps to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ubiquinone Q9 undergoes various chemical reactions, including oxidation, reduction, and substitution. In its role within the electron transport chain, Ubiquinone Q9 is reduced to ubiquinol Q9, which then transfers electrons and is subsequently oxidized back to Ubiquinone Q9 .

Common Reagents and Conditions

Common reagents used in the reactions involving Ubiquinone Q9 include reducing agents such as NADH and FADH2, which facilitate the reduction of Ubiquinone Q9 to ubiquinol Q9. Oxidizing agents, such as molecular oxygen, are involved in the re-oxidation of ubiquinol Q9 back to Ubiquinone Q9 .

Major Products Formed

The major products formed from the reactions of Ubiquinone Q9 include ubiquinol Q9, which is the reduced form of the compound. This redox cycling between Ubiquinone Q9 and ubiquinol Q9 is essential for the electron transport chain and ATP synthesis .

Applications De Recherche Scientifique

Ubiquinone Q9 has numerous scientific research applications across various fields:

Chemistry: Ubiquinone Q9 is studied for its redox properties and its role in electron transfer reactions.

Biology: It is essential for cellular respiration and energy production, making it a key focus in studies of mitochondrial function and bioenergetics.

Medicine: Ubiquinone Q9 is investigated for its potential therapeutic effects in treating mitochondrial disorders, cardiovascular diseases, and neurodegenerative conditions.

Industry: It is used as a dietary supplement and in cosmetic formulations for its antioxidant properties

Mécanisme D'action

Ubiquinone Q9 exerts its effects by participating in the electron transport chain within mitochondria. It acts as an electron carrier, shuttling electrons between complex I and complex III, and between complex II and complex III. This electron transfer is coupled with proton translocation across the mitochondrial membrane, generating a proton gradient that drives ATP synthesis through ATP synthase. Ubiquinone Q9 also functions as an antioxidant, protecting cells from oxidative damage by neutralizing free radicals .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ubiquinone Q10 (Coenzyme Q10): Similar to Ubiquinone Q9 but with a longer isoprenoid side chain. It is more commonly found in humans and is widely studied for its health benefits.

Menaquinone (Vitamin K2): Another isoprenoid quinone involved in electron transport but primarily functions in bacterial respiration and blood clotting in humans.

Plastoquinone: Found in plants and involved in the electron transport chain of photosynthesis

Uniqueness of Ubiquinone Q9

Ubiquinone Q9 is unique due to its specific role in the electron transport chain of certain organisms, particularly in bacteria and some eukaryotes. Its shorter isoprenoid side chain compared to Ubiquinone Q10 allows it to function efficiently in these organisms’ specific cellular environments .

Propriétés

IUPAC Name |

2,3-dimethoxy-5-methyl-6-(3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl)cyclohexa-2,5-diene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H82O4/c1-40(2)22-14-23-41(3)24-15-25-42(4)26-16-27-43(5)28-17-29-44(6)30-18-31-45(7)32-19-33-46(8)34-20-35-47(9)36-21-37-48(10)38-39-50-49(11)51(55)53(57-12)54(58-13)52(50)56/h22,24,26,28,30,32,34,36,38H,14-21,23,25,27,29,31,33,35,37,39H2,1-13H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGXJSBPSRROMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H82O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861858 |

Source

|

| Record name | 2,3-Dimethoxy-5-methyl-6-(3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl)cyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.